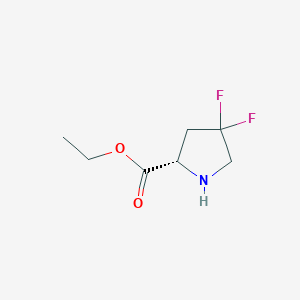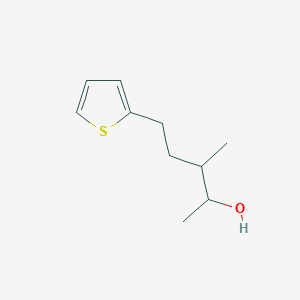
3-Methyl-5-(thiophen-2-yl)pentan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(thiophen-2-yl)pentan-2-ol is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(thiophen-2-yl)pentan-2-ol can be achieved through several methods. One common approach involves the condensation of α-campholenaldehyde with methyl ethyl ketone, followed by selective hydrogenation of the resulting unsaturated ketone . This method ensures the formation of the desired compound with high specificity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
化学反应分析
Types of Reactions
3-Methyl-5-(thiophen-2-yl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
3-Methyl-5-(thiophen-2-yl)pentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
作用机制
The mechanism by which 3-Methyl-5-(thiophen-2-yl)pentan-2-ol exerts its effects involves interactions with molecular targets and pathways. For instance, compounds with thiophene rings have been shown to interact with various receptors and enzymes, influencing biological processes such as cell signaling and metabolism .
相似化合物的比较
Similar Compounds
Thiophene: A five-membered ring containing one sulfur atom, similar to the core structure of 3-Methyl-5-(thiophen-2-yl)pentan-2-ol.
2-Thiophenecarboxaldehyde: A derivative of thiophene with an aldehyde functional group.
Thiophene-2-boronic acid pinacol ester: Another thiophene derivative with boronic acid functionality.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a thiophene ring and a pentanol moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C10H16OS |
|---|---|
分子量 |
184.30 g/mol |
IUPAC 名称 |
3-methyl-5-thiophen-2-ylpentan-2-ol |
InChI |
InChI=1S/C10H16OS/c1-8(9(2)11)5-6-10-4-3-7-12-10/h3-4,7-9,11H,5-6H2,1-2H3 |
InChI 键 |
KATBVONXCYXBBB-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=CS1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2,2,5-trimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13573400.png)
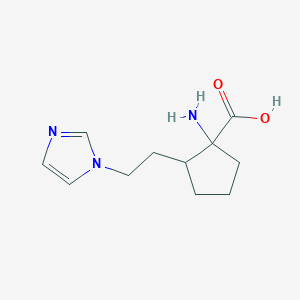

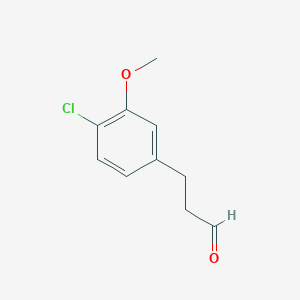
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
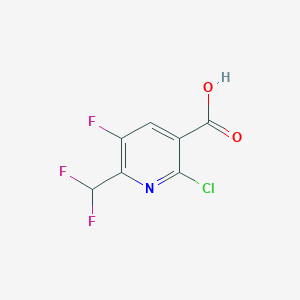
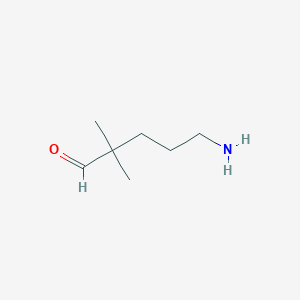
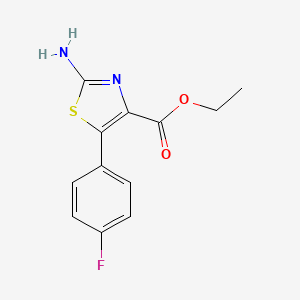
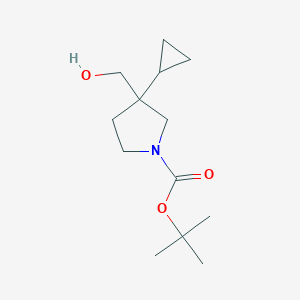
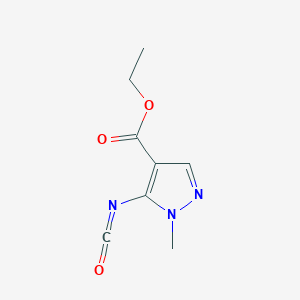
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)
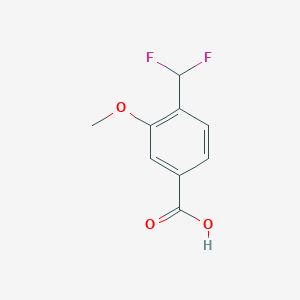
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13573473.png)
